
Lsd1/hdac6-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 is a dual inhibitor that targets lysine specific demethylase 1 and histone deacetylase 6. These enzymes play crucial roles in the regulation of gene expression and are involved in various cellular processes, including cancer progression. The compound has shown significant potential in inhibiting tumor growth by modulating the expression of disease-specific genes .
Métodos De Preparación
The synthesis of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 involves several steps, including the use of computational chemistry approaches to design specific inhibitors. In vitro assays, such as TR-FRET and fluorescence-based activity assays, are used to assess the potency of the compound . Industrial production methods typically involve large-scale synthesis and purification processes to ensure the compound’s efficacy and safety.
Análisis De Reacciones Químicas
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and gene regulation. In biology, it is employed to investigate the roles of lysine specific demethylase 1 and histone deacetylase 6 in cellular processes. In medicine, the compound is being explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and multiple myeloma . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting epigenetic pathways .
Mecanismo De Acción
The mechanism of action of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 involves the inhibition of lysine specific demethylase 1 and histone deacetylase 6 enzymes. By targeting these enzymes, the compound modulates the expression of genes involved in cancer progression. Lysine specific demethylase 1 inhibition leads to the re-expression of aberrantly silenced genes, while histone deacetylase 6 inhibition enhances immune response by overcoming immune suppression .
Comparación Con Compuestos Similares
Lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 is unique in its dual inhibition of lysine specific demethylase 1 and histone deacetylase 6. Similar compounds include JBI-097 and GSK2879552, which also target lysine specific demethylase 1 and histone deacetylase 6 but may differ in their potency and selectivity . The dual targeting approach of lysine specific demethylase 1 and histone deacetylase 6 inhibitor 1 offers a more comprehensive inhibition of cancer-related pathways, making it a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C50H66N6O4 |
|---|---|
Peso molecular |
815.1 g/mol |
Nombre IUPAC |
N-hydroxy-4-[3-[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide;N-hydroxy-4-[3-[4-[[[(1S,2R)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]propyl]benzamide |
InChI |
InChI=1S/2C25H33N3O2/c2*29-25(27-30)22-10-8-19(9-11-22)5-4-14-28-15-12-20(13-16-28)18-26-24-17-23(24)21-6-2-1-3-7-21/h2*1-3,6-11,20,23-24,26,30H,4-5,12-18H2,(H,27,29)/t2*23-,24+/m10/s1 |
Clave InChI |
LRLKEHSULHZRIQ-IHCSCSDWSA-N |
SMILES isomérico |
C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CN[C@H]2C[C@@H]2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO |
SMILES canónico |
C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO.C1CN(CCC1CNC2CC2C3=CC=CC=C3)CCCC4=CC=C(C=C4)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



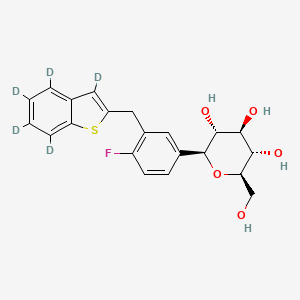
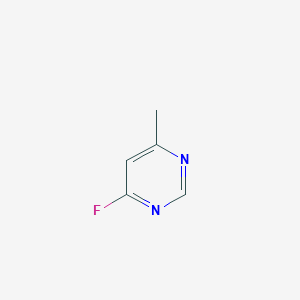
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)


![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
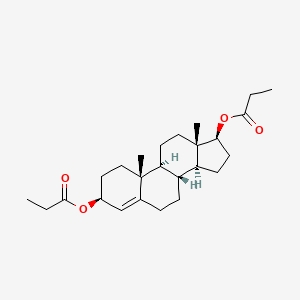


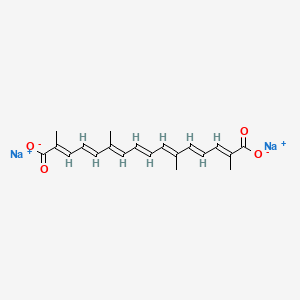
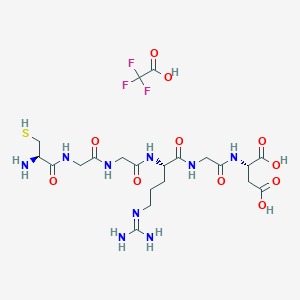
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
